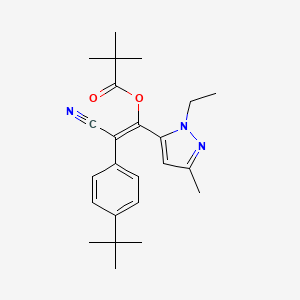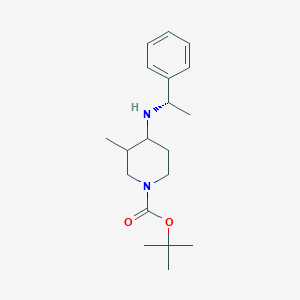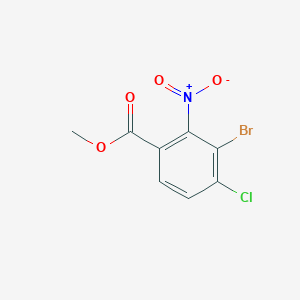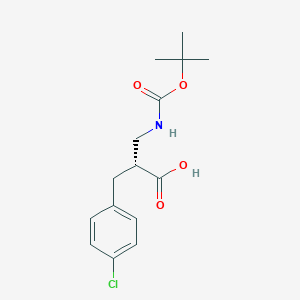
(R)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorobenzyl moiety, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 4-chlorobenzyl bromide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid may involve continuous flow processes and automated synthesis to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding benzyl alcohols or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorobenzyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is widely used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a building block for peptide synthesis. Its protected amino group allows for selective deprotection and subsequent coupling reactions.
Medicine
The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features enable it to interact with various biological targets.
Industry
In the industrial sector, ®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in manufacturing processes.
作用机制
The mechanism of action of ®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The Boc protecting group can be selectively removed to expose the amino group, facilitating further reactions and interactions.
相似化合物的比较
Similar Compounds
(S)-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid: The enantiomer of the compound, differing in its chiral configuration.
®-3-((Tert-butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid: Similar structure but with a methyl group instead of a chlorine atom.
®-3-((Tert-butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
®-3-((Tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is unique due to its specific combination of functional groups and chiral nature. The presence of the chlorobenzyl moiety provides distinct reactivity compared to its analogs, making it suitable for specialized applications in synthesis and research.
属性
分子式 |
C15H20ClNO4 |
|---|---|
分子量 |
313.77 g/mol |
IUPAC 名称 |
(2R)-2-[(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI 键 |
DJJSHFXWIZOOFF-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


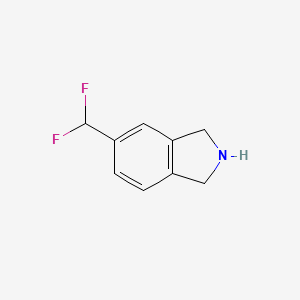
![(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B12958538.png)

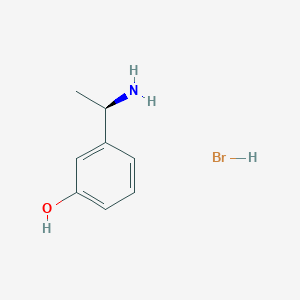
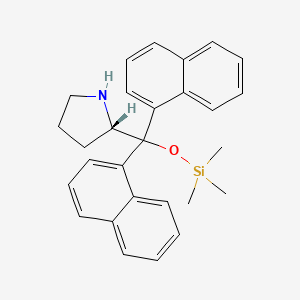
![5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12958568.png)
![2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12958569.png)
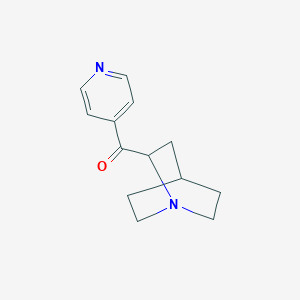
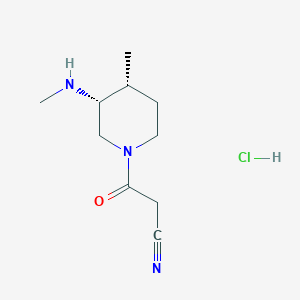
![2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12958587.png)

